3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid
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Overview
Description
3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA), leading to the formation of the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products
Deprotection: The major product is the free amine.
Coupling: The major products are amides formed from the reaction with carboxylic acids.
Scientific Research Applications
3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be used to study the effects of amino acid modifications on protein function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
3-(tert-butoxycarbonylamino)benzoic acid: Similar structure but lacks the propyl linker.
N-Boc-3-aminobenzoic acid: Another Boc-protected amino acid with a different substitution pattern on the benzoic acid core.
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected amino group via a propyl linker. This unique structure allows for specific applications in peptide synthesis and drug development, where the propyl linker can provide additional flexibility and spatial orientation.
Properties
CAS No. |
2460757-00-8 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.3 |
Purity |
91 |
Origin of Product |
United States |
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